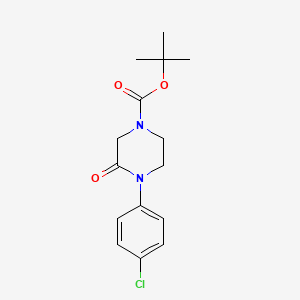

tert-Butyl 4-(4-chlorophenyl)-3-oxopiperazine-1-carboxylate

Description

tert-Butyl 4-(4-chlorophenyl)-3-oxopiperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl ester group, a 4-chlorophenyl group, and a 3-oxo functional group attached to the piperazine ring

Properties

IUPAC Name |

tert-butyl 4-(4-chlorophenyl)-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3/c1-15(2,3)21-14(20)17-8-9-18(13(19)10-17)12-6-4-11(16)5-7-12/h4-7H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTYDJYAOAZRJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-chlorophenyl)-3-oxopiperazine-1-carboxylate typically involves the reaction of 4-chlorophenylpiperazine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the tert-butyl ester group. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of flow microreactor systems allows for precise control over reaction parameters, leading to a more efficient and sustainable synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-chlorophenyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the 3-oxo group to a hydroxyl group.

Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 4-(4-chlorophenyl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-chlorophenyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate

- tert-Butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate

- tert-Butyl 4-(4-methylphenyl)-3-oxopiperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(4-chlorophenyl)-3-oxopiperazine-1-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

tert-Butyl 4-(4-chlorophenyl)-3-oxopiperazine-1-carboxylate is a synthetic organic compound belonging to the class of piperazine derivatives. It exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H19ClN2O3

The synthesis typically involves the reaction of 4-chlorophenylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is usually conducted under controlled conditions to optimize yield and minimize side reactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has shown promise in anticancer research. It is believed to act on specific molecular targets within cancer cells, potentially inhibiting cell proliferation and inducing apoptosis. In vitro studies have reported its effectiveness against several cancer cell lines, including breast and colon cancer .

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets such as enzymes or receptors. It is hypothesized that it may modulate signal transduction pathways and gene expression, leading to alterations in cellular behavior .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that it had comparable efficacy against resistant bacterial strains, highlighting its potential role in combating antibiotic resistance .

Study 2: Cancer Cell Line Testing

A series of experiments were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. The results showed significant inhibition of cell growth at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest being investigated further .

Data Summary

Q & A

Q. What are the optimized synthetic routes for tert-butyl 4-(4-chlorophenyl)-3-oxopiperazine-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination protocol (General Procedure A) involves reacting 2,3-dichloro-6-iodoquinoline with tert-butyl 3-oxopiperazine-1-carboxylate in 1,4-dioxane at 100°C using Cs₂CO₃ as a base, Xantphos as a ligand, and Pd₂(dba)₃ as a catalyst. Yield optimization (~45–70%) depends on ligand choice, solvent purity, and strict anhydrous conditions .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms the piperazine ring, tert-butyl group, and 4-chlorophenyl substituent.

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves bond lengths (e.g., C=O at ~1.22 Å) and torsion angles, confirming the 3-oxopiperazine conformation. Triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 6.0568 Å, b = 12.0047 Å) are typical .

Q. How does the tert-butyl group enhance stability during synthetic intermediates?

The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the piperazine nitrogen, preventing unwanted nucleophilic attacks during multi-step syntheses. Its steric bulk also reduces side reactions, such as ring-opening or oxidation, under acidic/basic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role as a prolyl-hydroxylase inhibitor?

The 3-oxopiperazine core and 4-chlorophenyl group competitively bind to the active site of prolyl-hydroxylase enzymes (PHDs), disrupting HIF-1α degradation. Kinetic studies (e.g., IC₅₀ determination via ELISA) and molecular docking simulations (using software like AutoDock) reveal hydrogen bonding between the carbonyl oxygen and conserved residues (e.g., Arg383) in PHDs .

Q. How can structural modifications improve its pharmacokinetic properties while retaining activity?

- Electron-withdrawing substituents (e.g., 4-F or 4-CF₃ on the phenyl ring) enhance metabolic stability by reducing CYP450-mediated oxidation.

- Piperazine ring functionalization (e.g., introducing methyl groups at C2/C5) improves solubility without compromising binding affinity. SAR studies using in vitro assays (e.g., PHD inhibition in HEK293 cells) guide optimization .

Q. How do crystallographic data resolve contradictions in reported conformational flexibility?

Discrepancies in piperazine ring puckering (e.g., chair vs. boat conformations) arise from varying crystallization solvents (e.g., DMF vs. EtOAc). High-resolution X-ray data (R-factor < 0.05) and DFT calculations (B3LYP/6-31G*) confirm that the 3-keto group stabilizes a chair conformation in nonpolar media .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Ligand screening : Bulky ligands (e.g., Xantphos) reduce Pd aggregation, improving catalytic efficiency.

- In-line purification : Automated column chromatography (e.g., using Si-Trisamine) removes Pd residues and unreacted intermediates, ensuring >95% purity .

Data Analysis and Methodological Challenges

Q. How should researchers interpret conflicting bioactivity data across cell lines?

Discrepancies in IC₅₀ values (e.g., HEK293 vs. HepG2 cells) often stem from differences in PHD isoform expression (PHD2 vs. PHD3). Profiling isoform-specific activity via siRNA knockdown or Western blotting clarifies target engagement .

Q. What analytical techniques validate hydrogen-bonding patterns in co-crystal structures?

Graph-set analysis (e.g., Etter’s notation) categorizes intermolecular interactions (e.g., R₂²(8) motifs between keto groups and water molecules). IR spectroscopy (stretching frequencies ~1680 cm⁻¹ for C=O) and Hirshfeld surfaces quantify interaction strengths .

Structural and Functional Comparisons

Q. How does this compound compare to related 3-oxopiperazine derivatives in efflux pump inhibition?

Unlike derivatives lacking the 4-chlorophenyl group (e.g., tert-butyl 4-(2-bromophenyl)-3-oxopiperazine-1-carboxylate), the 4-Cl substituent enhances binding to bacterial efflux pumps (e.g., Klebsiella pneumoniae AcrB), as shown by MIC reduction assays with ciprofloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.